molecular formula C8H16O B6236561 3-methylhept-2-en-1-ol CAS No. 419564-74-2

3-methylhept-2-en-1-ol

Cat. No.: B6236561
CAS No.: 419564-74-2
M. Wt: 128.21 g/mol
InChI Key: IIFRHZRUHAELRO-SOFGYWHQSA-N
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Description

3-methylhept-2-en-1-ol is an organic compound with the molecular formula C8H16O. It is a primary alcohol with a double bond located at the second carbon and a methyl group at the third carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methylhept-2-en-1-ol can be synthesized through several synthetic routes. One common method involves the aldol condensation of 3-methylbutanal with acetaldehyde, followed by reduction of the resulting enone to yield the desired alcohol. The reaction conditions typically involve the use of a base such as sodium hydroxide for the aldol condensation and a reducing agent like sodium borohydride for the reduction step.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding enone. This method is advantageous due to its scalability and efficiency. The reaction is typically carried out under mild conditions using a palladium or platinum catalyst.

Chemical Reactions Analysis

Types of Reactions

3-methylhept-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond can be reduced to yield 3-methylheptan-1-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: 3-methylhept-2-enal or 3-methylheptanoic acid.

    Reduction: 3-methylheptan-1-ol.

    Substitution: 3-methylhept-2-en-1-chloride or 3-methylhept-2-en-1-bromide.

Scientific Research Applications

3-methylhept-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying the metabolism of unsaturated alcohols.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-methylhept-2-en-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of the corresponding aldehyde. This compound can also interact with cellular membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-methylheptan-1-ol
  • 3-methylhept-2-enal
  • 3-methylheptanoic acid

Comparison

Compared to 3-methylheptan-1-ol, 3-methylhept-2-en-1-ol has a double bond, which imparts different chemical reactivity and physical properties. The presence of the double bond makes it more reactive in oxidation and reduction reactions. Additionally, the unsaturation in this compound can influence its biological activity and interactions with other molecules.

Properties

CAS No.

419564-74-2

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(E)-3-methylhept-2-en-1-ol

InChI

InChI=1S/C8H16O/c1-3-4-5-8(2)6-7-9/h6,9H,3-5,7H2,1-2H3/b8-6+

InChI Key

IIFRHZRUHAELRO-SOFGYWHQSA-N

Isomeric SMILES

CCCC/C(=C/CO)/C

Canonical SMILES

CCCCC(=CCO)C

Purity

95

Origin of Product

United States

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